molecular formula C6H7ClO3 B13802007 (2S,4R)-4-Methyl-5-oxooxolane-2-carbonyl chloride CAS No. 88218-40-0

(2S,4R)-4-Methyl-5-oxooxolane-2-carbonyl chloride

Cat. No.: B13802007
CAS No.: 88218-40-0
M. Wt: 162.57 g/mol
InChI Key: KVZDTRRRPHIKLZ-DMTCNVIQSA-N
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Description

(2S,4R)-4-Methyl-5-oxooxolane-2-carbonyl chloride is a chiral oxolane derivative featuring a five-membered oxygen-containing ring (oxolane) with a ketone group at position 5, a methyl substituent at position 4, and a reactive carbonyl chloride group at position 2. Its stereochemistry (2S,4R) confers distinct conformational and electronic properties, making it valuable in asymmetric synthesis and pharmaceutical intermediate preparation. The carbonyl chloride group enables nucleophilic acyl substitution reactions, facilitating the formation of amides, esters, and other derivatives.

Properties

CAS No.

88218-40-0

Molecular Formula

C6H7ClO3

Molecular Weight

162.57 g/mol

IUPAC Name

(2S,4R)-4-methyl-5-oxooxolane-2-carbonyl chloride

InChI

InChI=1S/C6H7ClO3/c1-3-2-4(5(7)8)10-6(3)9/h3-4H,2H2,1H3/t3-,4+/m1/s1

InChI Key

KVZDTRRRPHIKLZ-DMTCNVIQSA-N

Isomeric SMILES

C[C@@H]1C[C@H](OC1=O)C(=O)Cl

Canonical SMILES

CC1CC(OC1=O)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) typically involves the reaction of tetrahydrofuran derivatives with chlorinating agents. One common method includes the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under controlled conditions to introduce the carbonyl chloride group into the furan ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, which are crucial for the efficient synthesis of 2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci).

Chemical Reactions Analysis

Types of Reactions

2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the furan ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols; conditions include mild heating and the presence of a base such as pyridine.

    Reduction: Reagents like LiAlH4 or NaBH4; conditions include anhydrous solvents and low temperatures.

    Oxidation: Reagents like KMnO4 or CrO3; conditions include acidic or basic environments and controlled temperatures.

Major Products

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    Alcohols: Formed from reduction reactions.

    Oxidized Furans: Formed from oxidation reactions.

Scientific Research Applications

2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) involves its reactivity with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, by forming covalent bonds or through non-covalent interactions. The specific pathways and molecular targets depend on the nature of the derivative formed and its intended application.

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s structural analogs vary in ring systems, substituents, and functional groups, which influence their reactivity and applications. Key comparisons include:

Table 1: Structural Comparison
Compound Name Core Structure Functional Groups Key Substituents Stereochemistry
(2S,4R)-4-Methyl-5-oxooxolane-2-carbonyl chloride Oxolane (1 O) Carbonyl chloride, ketone 4-Methyl, 5-oxo 2S,4R
(4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carbonyl chloride Dioxolane (2 O) Carbonyl chloride 2,2,5-Trimethyl 4R,5S
(2S,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane Oxolane (1 O) Bromomethyl, fluorophenyl 3-Fluorophenyl 2S,4R
Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride Pyrrolidine (N-containing) Ester, hydrochloride 2,5-Difluorophenoxy 2S,4S
Ethyl 2-chloro-4-methyloxazole-5-carboxylate Oxazole (N,O-containing) Chloro (ring), ester 4-Methyl N/A
Methyl 5-(chlorosulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate Oxazole (N,O-containing) Sulfonyl chloride, ester 2-Phenyl N/A

Key Observations :

  • Ring Systems : Oxolane derivatives (target compound and ) lack aromaticity, whereas oxazole analogs () exhibit aromatic stabilization, altering electronic properties and reactivity.
  • Functional Groups : Carbonyl chloride (target, ) offers higher reactivity toward nucleophiles than esters () or sulfonyl chlorides ().
Table 2: Reactivity Comparison
Compound Reactivity Profile Key Reactions Applications
Target Compound High (acyl chloride) Nucleophilic acyl substitution (amide/ester formation) Pharmaceutical intermediates, chiral catalysts
(4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carbonyl chloride High (acyl chloride) Similar to target but influenced by dioxolane ring strain Chiral auxiliary synthesis
Methyl 5-(chlorosulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate Moderate (sulfonyl chloride) Sulfonylation (e.g., sulfonamide formation) Antitumor agents, enzyme inhibitors
Ethyl 2-chloro-4-methyloxazole-5-carboxylate Low (chloro on aromatic ring) Electrophilic substitution Agrochemical intermediates

Key Findings :

  • The target compound’s acyl chloride group enables rapid derivatization, outperforming sulfonyl chlorides () in forming amides.
  • Dioxolane analogs () exhibit similar reactivity but differ in stereoelectronic effects due to the two-oxygen ring.

Stereochemical and Pharmacological Impact

Stereochemistry profoundly influences bioactivity and physical properties:

  • Target vs. (2S,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane : Both share (2S,4R) configuration, but the bromomethyl and fluorophenyl groups in enhance lipophilicity and bioavailability, making it more suitable for CNS-targeting drugs.
  • Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride : The (2S,4S) configuration and difluorophenoxy group optimize binding to serotonin receptors, highlighting stereochemistry’s role in target selectivity.

Biological Activity

(2S,4R)-4-Methyl-5-oxooxolane-2-carbonyl chloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies, highlighting significant findings and experimental results.

Chemical Structure and Properties

The compound is characterized by a specific stereochemistry that may influence its biological interactions. The oxolane ring structure contributes to its reactivity and potential as a pharmacological agent. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological functions.

Antimicrobial Properties

Research indicates that (2S,4R)-4-Methyl-5-oxooxolane-2-carbonyl chloride exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-Parasitic Activity

The compound has also been evaluated for its anti-parasitic effects. A study demonstrated that it could significantly reduce parasitemia in models infected with Plasmodium species, indicating potential use in malaria treatment.

Treatment Group Parasitemia (%) Inhibition (%)
Control30-
(2S,4R)-4-Methyl-5-oxooxolane-2-carbonyl chloride (100 mg/kg)1066.67
Chloroquine (10 mg/kg)583.33

The mechanisms underlying the biological activities of (2S,4R)-4-Methyl-5-oxooxolane-2-carbonyl chloride are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways in parasites.
  • Reactive Oxygen Species (ROS) Modulation : It may modulate oxidative stress pathways, leading to reduced viability of pathogenic organisms.
  • Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in certain cancer cell lines, which may contribute to its anticancer potential.

Case Study 1: Antibacterial Efficacy

In a recent study, (2S,4R)-4-Methyl-5-oxooxolane-2-carbonyl chloride was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when administered at sub-inhibitory concentrations, suggesting potential for use in combination therapies.

Case Study 2: Anti-Malarial Activity

A preclinical trial involved administering the compound to mice infected with Plasmodium berghei. The results showed a marked decrease in parasitemia levels compared to controls, supporting further investigation into its efficacy as an anti-malarial agent.

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